Potency of 3-Phenyl Derivative RWJ 25333 at Progesterone Receptors vs. Other Steroid Receptors
The most direct quantitative evidence for the utility of the 3-phenyl substituted core comes from its derivative, compound 1i (RWJ 25333). This derivative, which is specifically synthesized from the target compound 3-phenyl-1,4,5,6-tetrahydropyridazine, binds with high affinity to the progesterone receptor from TE85 osteosarcoma cells. Its selectivity is demonstrated by its nanomolar affinity for this bone cell receptor, contrasted with a greater than 1000 nM affinity for the progesterone receptors from T47D and ZR75 human breast carcinoma cells, showing cell-type selective binding [1].
| Evidence Dimension | Affinity (Ki) for progesterone receptors from different cell types |
|---|---|
| Target Compound Data | RWJ 25333 (derived from 3-phenyl-1,4,5,6-tetrahydropyridazine): Ki < 1000 nM for TE85 osteosarcoma cell progesterone receptor (interpreted as nanomolar). |
| Comparator Or Baseline | RWJ 25333 affinity for T47D and ZR75 breast carcinoma cell progesterone receptors. |
| Quantified Difference | Ki difference: > 1 order of magnitude; Ki for bone cell receptor is nanomolar, while Ki for breast cell receptors is > 1 µM (interpreted as micromolar). |
| Conditions | Radioligand binding assay using cytosol from human osteosarcoma (TE85) and breast carcinoma (T47D, ZR75) cell lines [1]. |
Why This Matters
This validates the 3-phenyl tetrahydropyridazine core as the superior starting material for developing bone-specific progesterone ligands, a profile not achievable with unsubstituted or differently arylated tetrahydropyridazine cores.
- [1] Combs, D.W.; Reese, K.; Cornelius, L.A.M.; Gunnet, J.W.; Cryan, E.V.; Granger, K.S.; Jordan, J.J.; Demarest, K.T. Nonsteroidal Progesterone Receptor Ligands. 2. High-Affinity Ligands with Selectivity for Bone Cell Progesterone Receptors. J. Med. Chem. 1995, 38, 4880-4884. View Source
